molecular formula C9H12N2O2 B3116977 1-(3-Hydroxymethylphenyl)-3-methylurea CAS No. 220536-54-9

1-(3-Hydroxymethylphenyl)-3-methylurea

Cat. No.: B3116977
CAS No.: 220536-54-9
M. Wt: 180.2 g/mol
InChI Key: XFBVDEZYQSSVND-UHFFFAOYSA-N
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Description

1-(3-Hydroxymethylphenyl)-3-methylurea is an organic compound with a unique structure that includes a hydroxymethyl group attached to a phenyl ring and a methylurea moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as organoboron compounds, are known to be used in suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that “1-(3-Hydroxymethylphenyl)-3-methylurea” might also interact with similar targets.

Mode of Action

In the suzuki–miyaura coupling process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . It’s plausible that “this compound” might have a similar interaction with its targets.

Biochemical Pathways

Organoboron compounds, which may be structurally similar, are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that “this compound” might affect similar biochemical pathways.

Pharmacokinetics

For instance, pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role in chemical transformations .

Result of Action

The suzuki–miyaura coupling process, which similar compounds may be involved in, results in the formation of a new carbon-carbon bond . This suggests that “this compound” might have similar molecular effects.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Furthermore, the Suzuki–Miyaura coupling process, which similar compounds may be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxymethylphenyl)-3-methylurea typically involves the reaction of 3-hydroxymethylbenzaldehyde with methylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxymethylphenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Hydroxymethylphenyl)-3-methylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

1-(3-Hydroxymethylphenyl)-3-methylurea can be compared with other similar compounds, such as:

    1-(4-Hydroxymethylphenyl)-3-methylurea: This compound has a similar structure but with the hydroxymethyl group attached to the para position of the phenyl ring.

    1-(3-Hydroxyphenyl)-3-methylurea: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

Uniqueness: The presence of the hydroxymethyl group in this compound provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Conclusion

This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a promising candidate for therapeutic development. Further research is needed to fully explore its potential and uncover new applications.

Properties

IUPAC Name

1-[3-(hydroxymethyl)phenyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10-9(13)11-8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBVDEZYQSSVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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